Dihydroabietylamine
Description
Historical Context and Isolation from Natural Sources
Dihydroabietylamine is a derivative of diterpenoids, a class of natural products abundant in pine trees and other coniferous species luke.firesearchgate.netnih.gov. These trees produce oleoresin, a complex mixture from which rosin (B192284) is extracted. Rosin, primarily composed of diterpene acids such as abietic acid, serves as the precursor for various rosin amines, including this compound researchgate.netcymitquimica.comresearchgate.netneliti.com. Commercially, this compound is found as a component within mixtures like "Rosin Amine D," which also contains dehydroabietylamine (B24195) and tetrahydroabietylamine google.com. This natural origin underscores its connection to bio-based resources and the historical utilization of pine derivatives.
Structural Characteristics and Related Diterpenoid Amines
This compound is characterized by its tricyclic diterpenoid structure, featuring a phenanthrene (B1679779) backbone that has undergone hydrogenation nih.govnih.gov. Its chemical formula is C20H31N, with a molecular weight of approximately 285.5 g/mol nih.gov. Typically appearing as a pale yellow viscous liquid or solid, depending on purity and temperature, it shares structural similarities with other rosin amine derivatives nih.govchemicalbook.com. Key related compounds include dehydroabietylamine (also known as leelamine), which is an unsaturated analogue, and tetrahydroabietylamine, a more saturated form google.com. Abietic acid, a primary diterpene acid found in rosin, is a common precursor in the synthesis pathways leading to these amines cymitquimica.comresearchgate.netneliti.comnih.govresearchgate.netmdpi.com.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C20H31N | nih.gov |
| Molecular Weight | 285.5 g/mol | nih.gov |
| CAS Number | 24978-68-5 | nih.gov |
| Appearance | Pale yellow viscous liquid/solid (typical) | nih.gov |
Significance in Renewable Chemistry and Bio-based Materials
The derivation of this compound from pine resin places it firmly within the domain of renewable chemistry and bio-based materials luke.firesearchgate.netcymitquimica.comresearchgate.netneliti.com. As global industries seek to transition away from fossil fuel dependence, compounds sourced from biomass offer a sustainable alternative. This compound, as a product of forestry resources, aligns with the growing interest in developing a circular economy and reducing the environmental footprint of chemical manufacturing stahl.comresourcewise.comambientasgr.comalderbioinsights.co.uk. Its potential applications contribute to the broader movement towards bio-based specialty chemicals and materials.
Overview of Key Research Domains
Research into this compound, though sometimes overlapping with studies on dehydroabietylamine, highlights its potential in several key areas.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity, particularly against bacteria and helminths. Studies have reported notable Minimum Inhibitory Concentration (MIC) values against Gram-positive and Gram-negative bacteria. For instance, this compound exhibits an MIC of 12.5 μg/ml against Staphylococcus aureus and 6.25 μg/ml against Pseudomonas aeruginosa vulcanchem.com. Its anthelmintic properties have also been investigated, showing dose-dependent effects comparable to standard drugs like albendazole, with research suggesting interaction with β-Tubulin as a potential mechanism vulcanchem.com. While some sources broadly attribute antibiotic effects to rosin amine derivatives, specific data points to this compound's efficacy in these areas chemicalbook.com.
Table 2: Antimicrobial Activity of this compound
| Activity | Target Organism | Metric | Value | Notes |
| Antibacterial | Staphylococcus aureus | MIC | 12.5 μg/ml | vulcanchem.com |
| Antibacterial | Pseudomonas aeruginosa | MIC | 6.25 μg/ml | vulcanchem.com |
| Anthelmintic | Pheretima Posthuma | Potency | Comparable to Albendazole | vulcanchem.com |
| Antifungal | Rhizoctorzia solani | Effectiveness | Disrupts mycelium morphology, enhances cell membrane permeability | Derivative 4c vulcanchem.com (Note: Data for a derivative) |
Anticancer and Cytotoxic Potential
While extensive research has explored the anticancer properties of dehydroabietylamine (leelamine) and its synthetic derivatives, demonstrating mechanisms such as lysosomotropism and disruption of intracellular cholesterol transport researchgate.netresearchgate.netwikipedia.orgresearchgate.net, specific detailed findings for this compound itself in this domain are less prominent in the reviewed literature. Some studies mention this compound and its derivatives in the context of proliferative diseases, indicating ongoing research into their potential cytotoxic effects google.com. However, direct comparative data or specific potency values for this compound against cancer cell lines are not extensively detailed in the provided snippets.
Other Applications and Research Areas
This compound's structural characteristics and its presence in commercial rosin amine mixtures suggest potential in various industrial and chemical applications. Purified this compound and its salts are noted as useful intermediates for synthesizing organic compounds, including those with therapeutic potential google.com. While its close relative, dehydroabietylamine, is recognized for its use as a chiral resolving agent for carboxylic acids wikipedia.org and in industrial applications like surfactants and epoxy resin curing agents cymitquimica.com, direct applications of this compound in these specific areas require further dedicated research.
Compound List:
this compound
Abietic acid
Dehydroabietylamine
Leelamine
Tetrahydroabietylamine
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVXZOOGOGPDRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859648 | |
| Record name | Abieta-8,11,13-trien-18-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24978-68-5 | |
| Record name | Dihydroabietylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85674 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies and Chemical Transformations of Dihydroabietylamine
Conventional and Novel Synthesis Routes from Abietic Acid and Analogues
The primary synthetic approaches to dihydroabietylamine leverage the readily available abietic acid as a starting material. These methods typically involve the transformation of the carboxylic acid functional group of abietic acid into an amine.
Reduction Pathways to this compound
A common and well-established route to this compound involves the reduction of abietic acid derivatives. Abietic acid can first be converted into its corresponding amide. This amide can then be reduced to the primary amine, this compound.
Amide Reduction: Abietic acid can be converted to its methyl ester, which is subsequently reacted with ammonia (B1221849) to form the abietic acid amide. Alternatively, abietic acid can be converted to its acyl chloride, followed by reaction with ammonia. The resulting amide is then reduced, typically using strong reducing agents like lithium aluminum hydride (LiAlH4) in an ethereal solvent such as tetrahydrofuran (B95107) (THF). This reduction converts the amide carbonyl group (C=O) into a methylene (B1212753) group (CH2), yielding the primary amine google.comoncotarget.comgoogle.comlibretexts.org. Yields for this reduction step are often reported to be high, frequently exceeding 80% oncotarget.com.
Curtius Rearrangement: An alternative pathway involves the Curtius rearrangement. Abietic acid can be converted into an acyl azide (B81097), which upon thermal decomposition rearranges to an isocyanate. This isocyanate can then be hydrolyzed to the amine. This method offers a route from carboxylic acids to amines with the loss of one carbon atom nih.govwikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov. The acyl azide intermediate is typically prepared from the corresponding acyl chloride by reaction with sodium azide or trimethylsilyl (B98337) azide, or directly from the carboxylic acid using reagents like diphenylphosphoryl azide (DPPA) nih.govorganic-chemistry.org.
Schmidt Reaction: Similar to the Curtius rearrangement, the Schmidt reaction provides another route from carboxylic acids to amines. In this process, abietic acid reacts with hydrazoic acid (HN3) under acidic conditions, leading to an acyl azide intermediate that rearranges to an isocyanate. Subsequent hydrolysis yields the amine wikipedia.orgjk-sci.comorganic-chemistry.orgchimia.ch. This reaction is closely related to the Curtius rearrangement but differs in the generation of the acyl azide intermediate wikipedia.orgorganic-chemistry.org.
Table 1: Key Synthesis Pathways to this compound from Abietic Acid
| Starting Material | Intermediate(s) | Key Transformation | Reagents/Conditions | Typical Yield (Final Step) | Notes |
| Abietic Acid | Abietic Acid Amide | Amide Reduction | LiAlH4 in THF/ether | >80% | Common, robust route. google.comoncotarget.comgoogle.comlibretexts.org |
| Abietic Acid | Acyl Azide | Curtius Rearrangement | NaN3, heat, then H2O/heat | Variable | Alternative route with C-loss. nih.govwikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov |
| Abietic Acid | Acyl Azide | Schmidt Reaction | HN3, acid catalyst (e.g., H2SO4) | Variable | Alternative route with C-loss. wikipedia.orgjk-sci.comorganic-chemistry.orgchimia.ch |
Stereoselective Synthesis Approaches
This compound, being derived from naturally occurring abietic acid, typically retains the inherent stereochemistry of the abietane (B96969) skeleton. Abietic acid itself is a chiral molecule, and synthetic routes starting from it generally preserve these stereocenters chinesechemsoc.org. While de novo syntheses of complex diterpenoid skeletons might employ chiral auxiliaries or catalysts to control stereochemistry, syntheses of this compound from abietic acid primarily rely on the stereochemical integrity of the starting material. Modifications to the skeleton that could potentially alter stereocenters would necessitate specific stereoselective methodologies, but the direct conversion of abietic acid to this compound does not typically introduce new stereochemical challenges beyond those present in the precursor.
Derivatization Strategies and Analogue Design
The primary amine group and the tricyclic abietane skeleton of this compound offer multiple sites for chemical modification, enabling the design of diverse analogues.
N-Substitution Reactions and Amide Formation
The nucleophilic primary amine group of this compound readily participates in a variety of reactions, leading to N-substituted derivatives.
N-Acylation and Amide Formation: Reaction of this compound with acid chlorides, acid anhydrides, or carboxylic acids (using coupling agents like DCC or EDC) readily forms stable amide linkages. For instance, reaction with acetyl chloride in the presence of a base like pyridine (B92270) yields N-acetylthis compound with high yields, often exceeding 90% google.comrsc.orgresearchgate.netnih.gov. This is a common strategy for modifying the polarity and hydrogen-bonding capabilities of the molecule.
N-Alkylation: The amine nitrogen can be alkylated using alkyl halides in the presence of a base (e.g., potassium carbonate). This reaction can lead to secondary or tertiary amines. However, over-alkylation can be a challenge, potentially forming quaternary ammonium (B1175870) salts google.comsavemyexams.comlibretexts.org.
Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates, respectively, leads to the formation of urea or thiourea derivatives. These reactions are straightforward and typically proceed in good yields researchgate.net.
Table 2: Common Derivatization Reactions of this compound
| Reaction Type | Reactant Class | Product Class | Typical Reagents/Conditions | Example Product Name | Reported Yield |
| N-Acylation | Acid Chloride/Anhydride | Amides | Base (e.g., pyridine), solvent | N-Acetylthis compound | >90% |
| Amide Formation | Carboxylic Acid | Amides | Coupling agents (e.g., EDC, DCC), base | N-Fattyacetylthis compound | Good |
| N-Alkylation | Alkyl Halide | Secondary/Tertiary Amines | Base (e.g., K2CO3), solvent (e.g., DMF) | N-Methylthis compound | Moderate |
| Urea Formation | Isocyanate | Ureas | N/A | N-Phenyldihydroabietylurea | Good |
Functionalization of the Tricyclic Skeleton
Modifications to the abietane tricyclic skeleton itself are more challenging due to its saturated nature, but can be achieved under specific conditions. Research in diterpenoid chemistry often explores functionalization at various positions of the abietane framework, which can be applied to this compound derivatives. This might involve oxidation reactions at specific carbon centers or the introduction of halogens. However, direct functionalization of the saturated rings typically requires activating groups or specific reaction conditions to overcome the inherent stability of the carbocyclic system google.com. Studies on related abietane diterpenoids explore strategies like polyene cyclization to introduce functionality, which could potentially be adapted for this compound analogues if unsaturation is strategically introduced or present in a precursor chinesechemsoc.orgrsc.orgresearchgate.netchinesechemsoc.orgresearchgate.net.
Heterocyclic Ring Incorporations
This compound can serve as a scaffold for the construction of novel heterocyclic compounds. The amine group can react with bifunctional reagents to form new rings. For example, reactions with α,β-unsaturated carbonyl compounds can lead to Michael addition products that may undergo subsequent cyclization. Furthermore, reactions with dialdehydes or diketones can result in the formation of imines or more complex fused heterocyclic systems. The incorporation of heterocyclic moieties onto the this compound structure is a strategy employed in medicinal chemistry to explore new biological activities researchgate.netnih.govgoogle.comnahrainuniv.edu.iqresearchgate.netmsu.edu.
Compound List:
this compound
Abietic Acid
Abietic acid methyl ester
Abietic acid amide
Acetyl chloride
N-Acetylthis compound
Alkyl halide
N-Alkylthis compound
Isocyanate
N-Phenyldihydroabietylurea
Carboxylic acid
Fatty acid chloride
N-Fattyacetylthis compound
Acyl chloride
Acyl azide
Hydrazoic acid (HN3)
Lithium aluminum hydride (LiAlH4)
Diphenylphosphoryl azide (DPPA)
Sodium azide
Trimethylsilyl azide
Ammonia
Pyridine
Potassium carbonate
DCC (N,N'-Dicyclohexylcarbodiimide)
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Fundamental Chemical Reactivity and Mechanistic Investigations
Coordination Chemistry and Ligand Design
Electronic and Structural Properties of Coordination Compounds
Research into the electronic and structural properties of coordination compounds typically involves analyzing how ligands influence the metal center's electronic configuration, molecular geometry, and spectroscopic behavior. Techniques such as X-ray crystallography are employed to determine precise molecular structures, including bond lengths and angles, which are critical for understanding steric and electronic effects. Spectroscopic methods, including UV-Visible and infrared (IR) spectroscopy, provide insights into electronic transitions (e.g., d-d transitions, charge transfer bands) and vibrational modes, which are sensitive to the ligand field and coordination environment.
However, specific research findings related to Dihydroabietylamine in the context of coordination chemistry, detailing its electronic and structural properties when coordinated to metal ions, were not found in the available literature.
Applications in Advanced Materials Science and Engineering
Integration into Functional Polymers and Composites
The incorporation of rosin-derived molecules into polymers is a well-established strategy to impart desirable properties such as enhanced thermal stability, mechanical strength, and specific functionalities. nih.govresearchgate.netresearchgate.net Dihydroabietylamine, with its reactive amine group, can serve as a versatile building block or modifying agent in the synthesis of functional polymers and composites.
Derivatives of this compound can be designed as monomers for polymerization reactions. For instance, reacting this compound with acrylic or methacrylic moieties can produce novel monomers. nih.gov These monomers, when polymerized, would introduce the bulky, hydrophobic dihydroabietyl group into the polymer backbone or as a pendant group. This can significantly influence the polymer's properties, such as increasing its glass transition temperature (Tg), enhancing its thermal stability, and modifying its solubility characteristics.
Table 1: Potential Effects of this compound Integration into Polymers
| Property | Potential Effect | Rationale |
| Thermal Stability | Increased | The rigid hydrophenanthrene ring structure can restrict chain mobility, leading to higher decomposition temperatures. |
| Mechanical Strength | Enhanced | The bulky nature of the dihydroabietyl group can increase the stiffness and hardness of the polymer matrix. |
| Adhesion | Improved | The amine functionality and the inherent tackifying nature of rosin (B192284) derivatives can promote adhesion to various substrates. |
| Hydrophobicity | Increased | The large hydrocarbon skeleton of this compound is inherently hydrophobic. |
Role in Specialized Fluid Formulations
The distinct chemical structure of this compound suggests its potential utility in the formulation of specialized fluids, where properties like thermal stability, lubricity, and corrosion inhibition are paramount.
While there is no direct evidence of this compound being used in commercial heat transfer fluids, its derivatives, particularly rosin amines, are known for their corrosion-inhibiting properties. foreverest.net The bulky hydrophenanthrene structure can form a protective film on metal surfaces, shielding them from corrosive agents. foreverest.net This suggests that this compound-derived compounds could be valuable additives in heat transfer fluid formulations to protect metallic components in cooling and heating systems. The inherent thermal stability of the rosin core is also a desirable characteristic for fluids operating at elevated temperatures.
Smart materials, which respond to external stimuli, are a key area of materials research. Photoresponsive materials, a class of smart materials, can change their properties upon exposure to light. Research into derivatives of dehydroabietic acid, a close structural relative of this compound, has shown promise in the development of photoresponsive surfactants and foams. researchgate.net These molecules can undergo structural changes when irradiated with UV light, leading to macroscopic changes in the material's properties.
By incorporating photo-switchable moieties, such as azobenzene, into the this compound structure, it is conceivable to create novel photoresponsive materials. These materials could find applications in areas such as light-controlled drug delivery, photo-switchable adhesives, and optical data storage. The rigid structure of the dihydroabietyl group could provide a stable scaffold for the photo-active component, potentially enhancing the efficiency and durability of the photo-switching process.
Surface Modification and Interface Phenomena
The amphiphilic nature of certain this compound derivatives, possessing both a hydrophobic core and a hydrophilic headgroup (the amine or its modifications), makes them suitable candidates for surface modification applications. Rosin amine derivatives are known to function as surfactants. foreverest.netacs.orgnih.gov
These surfactant properties can be exploited to alter the surface energy of materials, improving wetting, adhesion, and biocompatibility. For instance, this compound-based surfactants could be used to treat surfaces to make them more or less receptive to water. In the context of composite materials, such surface modification can enhance the interfacial adhesion between the matrix and reinforcing fillers, leading to improved mechanical properties.
Table 2: Potential Surface Modification Applications of this compound Derivatives
| Application Area | Potential Role of this compound Derivative | Desired Outcome |
| Coatings and Adhesives | Adhesion promoter | Enhanced bonding to substrate |
| Biomaterials | Surface modifier for biocompatibility | Improved interaction with biological systems |
| Composites | Coupling agent for fillers | Stronger interface between filler and matrix |
| Anti-fouling Surfaces | Component of anti-fouling coating | Prevention of bio-organism attachment |
Nanomaterial Synthesis and Hybrid Systems
In the realm of nanotechnology, surfactants and stabilizing agents play a crucial role in the synthesis and stabilization of nanoparticles. While the direct use of this compound in nanoparticle synthesis is not widely reported, rosin and its derivatives have been explored for the preparation of rosin-based nanoparticles and for the surface modification of inorganic nanoparticles. researchgate.netsemanticscholar.orgresearchgate.net
The amine group of this compound can coordinate with metal ions, suggesting its potential use as a capping agent in the synthesis of metal nanoparticles. In such a role, it would control the growth and prevent the agglomeration of the nanoparticles. The hydrophobic nature of the dihydroabietyl group would also facilitate the dispersion of these nanoparticles in non-polar solvents and polymer matrices.
Furthermore, this compound derivatives could be used to create hybrid nanomaterials. By functionalizing nanoparticles with these molecules, it is possible to create organic-inorganic hybrid systems with tailored properties. For example, modifying silica or metal oxide nanoparticles with a layer of a this compound derivative could enhance their compatibility with a polymer matrix in a nanocomposite, leading to materials with superior mechanical and thermal properties. mdpi.com
Explorations in Supramolecular Chemistry
Non-Covalent Interactions and Molecular Recognition
Molecular recognition is the process by which molecules selectively bind to one another. This selectivity is governed by the precise arrangement and strength of non-covalent interactions between the interacting species wikipedia.orgnih.gov. Dihydroabietylamine's structure positions it to engage in several key types of these interactions.
Hydrogen bonding is a crucial non-covalent interaction involving a hydrogen atom bonded to a highly electronegative atom (like nitrogen or oxygen) and an attraction to another electronegative atom in a different molecule or part of the same molecule unacademy.combyjus.com. This compound possesses a primary amine group (-NH₂), which is capable of acting as both a hydrogen bond donor (via its N-H bonds) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen atom) nih.gov. PubChem data indicates a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 for this compound nih.gov. This dual capability allows it to participate in, and potentially influence, hydrogen bonding networks within supramolecular assemblies.
The diterpene core of this compound provides a significant hydrophobic character. This is quantified by its calculated XLogP3-AA value of 5.4 nih.gov, indicating a strong preference for nonpolar environments. Hydrophobic interactions are a primary driving force in the self-assembly of amphiphilic molecules in aqueous media, where nonpolar regions tend to aggregate to minimize contact with water d-nb.infonih.govnih.gov.
Furthermore, the primary amine group (-NH₂) is basic and can be protonated to form an ammonium (B1175870) ion (-NH₃⁺) under appropriate pH conditions. This potential for acquiring a positive charge allows this compound to engage in electrostatic interactions, which can occur between charged molecules, or between charged and polar species ethz.chnih.gov. These electrostatic forces are critical in molecular recognition, influencing binding affinity and selectivity, and are integral to the stability of many supramolecular structures wikipedia.orgfrontiersin.orgnih.gov.
Self-Assembly Processes and Ordered Architectures
Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions nih.govcas.cn. Molecules with distinct hydrophilic and hydrophobic regions, such as this compound, often exhibit amphiphilic behavior, making them prone to self-assembly. The large hydrophobic diterpene tail would likely drive aggregation in aqueous environments, while the polar amine headgroup could orient towards the solvent or engage in hydrogen bonding with other molecules or surfaces d-nb.infonih.govrsc.org.
The interplay of hydrogen bonding (via the amine group), hydrophobic interactions (from the diterpene core), and potential electrostatic interactions (if protonated) could lead this compound to form various ordered architectures, such as micelles, vesicles, or fibrous aggregates, depending on concentration, solvent, and temperature nih.govrsc.org. These self-assembled structures are the building blocks for more complex supramolecular architectures supramolecularevans.comcas.cn.
Host-Guest Chemistry Systems and Inclusion Complexes
Host-guest chemistry describes systems where a larger molecule (the host) selectively binds a smaller molecule or ion (the guest) within a cavity or binding site, often through non-covalent interactions wikipedia.orguct.ac.za. Inclusion complexes are a specific type of host-guest complex where the guest molecule is fully encapsulated within the host's cavity wisdomlib.orgoatext.com. Common hosts include cyclodextrins, which possess hydrophobic interiors capable of encapsulating hydrophobic guests, driven by hydrophobic interactions and van der Waals forces nih.govmdpi.comnih.gov.
Table 1: Key Properties of this compound Relevant to Supramolecular Chemistry
| Property | Value | Source | Notes |
| Molecular Formula | C₂₀H₃₁N | nih.gov | |
| Molecular Weight | 285.5 g/mol | nih.gov | |
| CAS Number | 24978-68-5 | nih.gov | |
| Hydrogen Bond Donor Count | 1 | nih.gov | Primarily from the -NH₂ group. |
| Hydrogen Bond Acceptor Count | 1 | nih.gov | Primarily from the lone pair on the -NH₂ nitrogen. |
| XLogP3-AA (Hydrophobicity) | 5.4 | nih.gov | Indicates significant hydrophobicity due to the diterpene structure. |
| Potential for Electrostatic Interaction | High | - | Amine group can be protonated to -NH₃⁺, enabling ionic interactions. |
Compound List:
this compound
Investigational Biological Activities: in Vitro and Mechanistic Studies
Cellular and Molecular Mechanisms of Anticancer Effects (In Vitro)
Inhibition of Intracellular Cholesterol Transport
Research into compounds structurally related to Dihydroabietylamine, such as leelamine and abietic acid derivatives, has revealed significant effects on intracellular cholesterol transport researchgate.netnih.govresearchgate.netoncotarget.com. These compounds are characterized by their lysosomotropic properties, leading to accumulation within lysosomes. Once sequestered in lysosomes, they have been shown to bind to Niemann-Pick C1 (NPC1) protein, a key transporter responsible for cholesterol export from these organelles researchgate.netnih.govresearchgate.netoncotarget.com. This interaction inhibits NPC1's function, resulting in the accumulation of cholesterol within lysosomes and a subsequent lack of cholesterol availability for essential cellular processes. While direct studies on this compound's specific interaction with NPC1 are limited, its structural kinship with abietic acid suggests a potential for similar mechanisms of action in disrupting cellular cholesterol homeostasis researchgate.netnih.govresearchgate.netoncotarget.com.
Modulation of Cellular Signaling Pathways (e.g., PI3K, MAPK, STAT)
Studies involving leelamine and its derivatives, as well as certain abietylamine (B12723342) derivatives, indicate a capacity to modulate critical cellular signaling pathways, including the Phosphatidylinositol 3-kinase (PI3K)/AKT, Mitogen-Activated Protein Kinase (MAPK), and Signal Transducer and Activator of Transcription (STAT) pathways researchgate.netnih.govoncotarget.comgoogle.com. Specifically, these related compounds have been observed to inhibit the PI3K/AKT and STAT3 pathways, and in some instances, the MAPK pathway researchgate.netnih.govoncotarget.comgoogle.com. The inhibition of these pathways is often linked to their observed antiproliferative and cytotoxic effects on cancer cells researchgate.netnih.govoncotarget.comgoogle.com. This compound has been mentioned in the context of PI3K signaling google.com, suggesting a potential role in modulating these fundamental cellular communication networks.
Effects on Autophagic Flux and Endocytosis
Inhibition of cellular endocytosis and autophagic flux has been reported for leelamine and abietic acid derivatives researchgate.netnih.govresearchgate.netoncotarget.com. These effects are often a consequence of the compounds' lysosomotropic properties and their interference with intracellular cholesterol transport, leading to a shutdown of cellular processes that rely on lysosomal function researchgate.netnih.govresearchgate.netoncotarget.com. Specifically, intracellular cholesterol transport inhibitors can impair autophagy flux by hindering the fusion of autophagosomes with lysosomes, a critical step in the autophagic degradation pathway nih.gov. This disruption of autophagic flux and endocytosis suggests that this compound, through its potential lysosomotropic and cholesterol transport modulating activities, may also influence these vital cellular mechanisms.
Enzyme Inhibition and Receptor Binding Studies (In Vitro)
In vitro studies have begun to characterize the direct molecular interactions of this compound and its derivatives. For instance, certain C-19-arylated derivatives of dehydroabietylamine (B24195), such as compound 4a, have demonstrated strong inhibitory activity against bacterial DNA topoisomerase II (Topo II) and topoisomerase IV (Topo IV) nih.gov. Molecular docking studies have also suggested potential interactions of this compound with bacterial targets like glucosamine-6-phosphate synthase, which may underpin its antibacterial properties, and with β-Tubulin, potentially explaining its anthelmintic activity vulcanchem.com. These findings highlight the compound's potential to act as an inhibitor of specific enzymes or to bind to particular molecular targets.
Data Tables
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Bacterial Species
| Bacterial Species | MIC (μg/ml) | Source |
| Staphylococcus aureus | 12.5 | vulcanchem.com |
| Pseudomonas aeruginosa | 6.25 | vulcanchem.com |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations are fundamental tools for understanding the behavior of molecules at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are used to predict molecular properties from first principles.
Electronic Structure and Reactivity Prediction
This area of study involves using quantum mechanics to map the electron distribution in a molecule to understand its stability, geometry, and chemical reactivity. While these calculations are routine for many molecules, specific studies detailing the electronic structure and reactivity parameters for Dihydroabietylamine are not present in the available literature.
Spectroscopic Property Simulations
Computational methods can simulate various types of spectra, such as NMR and IR, by calculating the energies of molecular vibrational modes and the magnetic shielding of atomic nuclei. These simulations are invaluable for interpreting experimental data. However, published simulations of the spectroscopic properties of this compound could not be located.
Molecular Dynamics Simulations of Compound-System Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations can provide detailed insights into how a compound like this compound might interact with its environment, such as a solvent, a biological membrane, or a protein receptor. No specific MD simulation studies focused on this compound interacting with other systems were identified in the literature search.
Non-Covalent Interaction (NCI) Analysis and Energy Decomposition
NCI analysis is a computational technique used to visualize and understand weak, non-covalent interactions within or between molecules, such as hydrogen bonds and van der Waals forces. Energy decomposition analysis (EDA) further quantifies these interactions, breaking them down into components like electrostatic, exchange-repulsion, and polarization energies. These methods are crucial for understanding molecular recognition and binding. A search of the scientific literature did not yield any studies applying NCI or EDA to this compound.
Advanced Analytical Characterization and Methodologies
Spectroscopic Techniques in Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation in organic chemistry, offering detailed information about the atomic connectivity and spatial arrangement of molecules. For Dihydroabietylamine, both ¹H NMR and ¹³C NMR spectroscopy are essential tools. ¹H NMR provides information on the types of protons, their chemical environments, and their neighboring protons through chemical shifts and spin-spin coupling. ¹³C NMR complements this by detailing the carbon skeleton.
The structure of this compound, featuring an amine group, an isopropyl substituent, methyl groups, and a fused aromatic ring system, results in a characteristic set of signals. While specific spectral data for this compound is not extensively detailed in the provided literature snippets, typical NMR analyses would involve identifying signals corresponding to:
Aromatic Protons: Resonating in the downfield region (typically 7.0-7.5 ppm) due to the aromatic ring.
Aliphatic Protons: Signals from methyl, methylene (B1212753), and methine groups within the saturated and unsaturated portions of the abietane (B96969) skeleton and the isopropyl group, appearing in the upfield region (typically 0.8-2.5 ppm).
Amine-Adjacent Methylene Protons: Protons on the carbon atom directly attached to the amine group are expected to resonate in a distinct region, often around 2.5-3.0 ppm.
Amine Protons (-NH₂): These protons typically appear as a broad singlet, with their chemical shift being highly dependent on the solvent, concentration, and temperature, often observed between 1-3 ppm.
The presence of ¹H NMR data for this compound derivatives has been noted, indicating its utility in characterizing this class of compounds. googleapis.com
Table 8.1.1: Expected ¹H NMR Signals for this compound
| Proton Type | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Notes |
| Aromatic Protons | 7.0 – 7.5 | Multiplet | Due to the aromatic ring system |
| Methylene adjacent to amine | 2.5 – 3.0 | Multiplet (e.g., t) | CH₂-NH₂ |
| Methine (isopropyl CH) | 1.8 – 2.5 | Multiplet | CH of isopropyl group |
| Methylene/Methine (ring systems) | 1.0 – 2.5 | Multiplet | Various aliphatic protons in the rings |
| Methyl (isopropyl CH₃) | 0.8 – 1.2 | Doublet | Two methyls of isopropyl group |
| Methyl (ring systems) | 0.8 – 1.5 | Singlet/Multiplet | Gem-dimethyls and other methyl groups |
| Amine (-NH₂) | 1.0 – 3.0 (variable) | Broad Singlet | Highly dependent on solvent and conditions |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) spectroscopy is a vital technique for identifying functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. This compound, with its primary amine and aromatic components, exhibits characteristic IR absorption bands.
Amine Group (-NH₂): The presence of a primary amine group is indicated by N-H stretching vibrations, typically appearing as two medium-intensity bands in the region of 3300-3500 cm⁻¹. N-H bending vibrations are usually observed around 1550-1650 cm⁻¹.
Aromatic Ring: The aromatic system contributes C-H stretching vibrations slightly above 3000 cm⁻¹ (3000-3100 cm⁻¹) and C=C stretching vibrations in the fingerprint region, typically between 1450-1600 cm⁻¹.
Aliphatic Groups: The saturated hydrocarbon portions of the molecule, including the isopropyl group and the abietane skeleton, show characteristic C-H stretching vibrations below 3000 cm⁻¹ (2850-2970 cm⁻¹) and C-C stretching and bending vibrations in the fingerprint region.
FTIR (Fourier-Transform Infrared) spectroscopy is frequently used for analyzing functional groups and chemical interactions within samples. rsc.org
Raman spectroscopy, another vibrational spectroscopic technique, provides complementary information. It is known for its ability to analyze aqueous solutions and provide a unique spectral fingerprint of a molecule, reflecting its vibrational modes. rruff.info, nih.gov, horiba.com While specific Raman data for this compound is not detailed, the technique would reveal characteristic vibrational frequencies associated with its functional groups and skeletal structure.
Table 8.1.2: Characteristic IR Absorptions for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine | N-H Stretch | 3300 – 3500 | Medium |
| Aliphatic C-H | Stretch | 2850 – 2970 | Strong |
| Aromatic C-H | Stretch | 3000 – 3100 | Weak |
| Primary Amine | N-H Bend | 1550 – 1650 | Medium |
| Aromatic C=C | Stretch | 1450 – 1600 | Medium |
| C-N Stretch | Stretch | 1000 – 1250 | Medium |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. For this compound, the presence of the fused aromatic ring system acts as a chromophore, leading to absorption in the UV range.
The aromatic ring system within the abietane skeleton is expected to exhibit characteristic π→π* electronic transitions. These transitions typically result in absorption bands in the UV region, generally between 200 nm and 300 nm. msu.edu, technologynetworks.com UV-Vis spectroscopy can therefore confirm the presence of this conjugated system and can be used in quantitative analysis, as absorbance is linearly related to concentration (Beer's Law). researchgate.net, thermofisher.com While specific absorption maxima (λmax) for this compound are not detailed in the provided snippets, the technique is a standard method for characterizing compounds with aromatic moieties. rsc.org
Table 8.1.3: UV-Vis Absorption Characteristics of this compound
| Chromophore | Expected Absorption Wavelength Range (nm) | Transition Type | Notes |
| Aromatic Ring System | 200 – 300 | π→π* | Confirms presence of aromaticity |
Mass Spectrometry (MS)
Mass Spectrometry (MS) is indispensable for determining the molecular weight and providing structural information through fragmentation patterns. For this compound, MS can confirm its molecular formula and help elucidate its structure by analyzing the masses of fragment ions.
The molecular weight of this compound (C₂₀H₃₁N) is approximately 285.5 g/mol . nih.gov Mass spectral analysis typically identifies the molecular ion or protonated molecular ion ([M+H]⁺). PubChem spectral data indicates a peak at m/z 286.2507, consistent with the protonated molecular ion. nih.gov Other observed peaks, such as m/z 239 (noted as a top peak), 173.131, 185.1301, and 131.0847, represent fragment ions resulting from the breakdown of the molecular ion. nih.gov These fragmentation patterns are characteristic of the molecule's structure, including the amine group and the abietane skeleton. For instance, fragmentation can occur via alpha-cleavage adjacent to the nitrogen atom or through the cleavage of alkyl chains. libretexts.org, youtube.com Techniques like GC-MS, MS-MS, and LC-MS are employed for comprehensive analysis. nih.gov
Table 8.1.4: Mass Spectrometry Data for this compound
| Ion Type | Observed m/z Value | Potential Assignment/Description | Source |
| Molecular Weight | ~285.5 g/mol | C₂₀H₃₁N | nih.gov |
| Protonated Molecular Ion | 286.2507 | [M+H]⁺ | nih.gov |
| Fragment Ion | 239 | Top Peak, likely a significant fragment | nih.gov |
| Fragment Ion | 173.131 | nih.gov | |
| Fragment Ion | 185.1301 | nih.gov | |
| Fragment Ion | 131.0847 | nih.gov |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating compounds from mixtures and assessing their purity. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For this compound, HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is employed to determine its purity by separating it from any synthetic byproducts or degradation products. loesungsfabrik.de, sepscience.com, mtoz-biolabs.com, resolvemass.ca
Peak purity assessment is a critical aspect of HPLC analysis, ensuring that a detected peak represents a single compound. This can be achieved using Photodiode Array (PDA) detectors, which acquire full UV-Vis spectra across a peak, or by coupling HPLC with Mass Spectrometry (LC-MS) for mass-based detection of co-eluting species. sepscience.com, resolvemass.ca
Environmental Chemistry and Sustainability Aspects
Integration into Biorefinery Concepts and Bio-based Chemical Production
The production of Dihydroabietylamine is intrinsically linked to biorefinery concepts, as its primary feedstock, rosin (B192284), is a natural product obtained from pine trees. cdc.govresearchgate.net Biorefineries aim to utilize biomass in a cascading approach, maximizing the value derived from the raw material while minimizing waste. macrofuels.eu In this context, the synthesis of this compound represents a value-added application for a key fraction of crude tall oil, a byproduct of the Kraft pulping process.
The typical industrial production of rosin amines, including this compound, involves the ammonification and dehydration of rosin to form rosin nitrile, which is then hydrogenated to yield the corresponding amine. researchgate.net This process can be integrated into a forest biorefinery, where other components of the pine oleoresin, such as turpentine, are also processed into valuable chemicals.
Table 1: Potential Integration of this compound Production in a Forest Biorefinery
| Biorefinery Input | Primary Processing | Intermediate Product | This compound Synthesis Step | Final Product | Co-products |
| Crude Tall Oil | Fractional Distillation | Rosin (Abietic Acid) | Ammonification & Dehydration | Rosin Nitrile | Turpentine, Fatty Acids |
| Rosin Nitrile | Hydrogenation | - | - | This compound | - |
Biodegradation Pathways and Environmental Fate Modeling
The environmental fate of this compound is a key consideration for its sustainable use. While specific biodegradation pathways for this compound are not extensively documented in publicly available literature, information on related compounds such as rosin and dehydroabietic acid provides valuable insights. Rosin, the parent material for this compound, is considered to be readily biodegradable. nih.gov This suggests that the fundamental diterpenoid structure of this compound is susceptible to microbial degradation.
Aromatic amines, as a class of compounds, can be degraded by various microorganisms. nih.gov Bacterial degradation of aromatic compounds often proceeds through the action of oxygenases, which introduce hydroxyl groups onto the aromatic ring, leading to ring cleavage and subsequent metabolism. nih.govgavinpublishers.com It is plausible that the biodegradation of this compound follows a similar pathway, initiated by the enzymatic attack on its tricyclic structure.
Environmental fate models are computational tools used to predict the distribution and persistence of chemicals in the environment. cdc.govepa.gov These models consider various factors such as the chemical's physical-chemical properties, degradation rates, and transport between different environmental compartments (air, water, soil). For rosin amines, their environmental fate is influenced by their low water solubility and potential for sorption to soil and sediment.
A safety data sheet for "Amines, rosin alkyl" indicates that there is no data available for persistence and degradability, bioaccumulative potential, or mobility in soil. epa.gov A draft screening assessment of the "Resins and Rosins Group" by the Canadian government suggests that substances in this group are primarily released to surface water from manufacturing and industrial uses. researchgate.net It also notes that most substances in this group have components with low to moderate bioconcentration potential. researchgate.net
Considerations for Green Synthesis and Sustainable Chemical Processes
The synthesis of this compound can be evaluated through the lens of green chemistry principles, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govrsc.org
Key green chemistry considerations for this compound production include:
Use of Renewable Feedstocks: The synthesis starts from rosin, a renewable biomass resource, which aligns with the principle of using renewable raw materials. researchgate.net
Atom Economy: The efficiency of the conversion of rosin to this compound is a critical factor. Optimizing the reaction conditions to maximize the incorporation of atoms from the reactants into the final product is a key goal.
Catalysis: The hydrogenation of rosin nitrile to this compound typically employs a catalyst. The development of more efficient, selective, and recyclable catalysts can significantly improve the sustainability of the process.
Safer Solvents and Auxiliaries: The use of environmentally benign solvents and the reduction of auxiliary substances are important aspects of green synthesis. Research into solvent-free or aqueous reaction systems for rosin amine synthesis could enhance its green credentials. nih.gov
Energy Efficiency: Minimizing the energy requirements of the synthesis process, for instance, by operating at lower temperatures and pressures, contributes to a more sustainable manufacturing process.
One study reports the synthesis of a novel Pd-Sn nanocatalyst for C-N coupling reactions in water, highlighting a green chemistry approach that could be relevant to the synthesis of this compound derivatives. researchgate.net Another study describes a green method for synthesizing methyl 3-cyanobenzoate, which involves oximation and dehydration reactions, steps that are analogous to the initial stages of rosin amine synthesis. cdc.gov
Potential Interactions with Abiotic Environmental Factors
The stability and transformation of this compound in the environment are also influenced by abiotic factors such as pH, sunlight (photodegradation), and temperature. researchgate.netmit.edursc.org While specific data for this compound is limited, the behavior of other organic amines and rosin-derived compounds can offer some predictions.
pH: The amine group in this compound is basic and will be protonated in acidic environments. This can affect its solubility, sorption behavior, and bioavailability. The stability of many organic compounds is pH-dependent, and extreme pH conditions can lead to hydrolysis or other degradation reactions.
Photodegradation: Many organic molecules are susceptible to degradation upon exposure to sunlight. mit.edu The aromatic ring system in this compound could absorb UV radiation, potentially leading to photochemical reactions and degradation.
Sorption to Soil and Sediment: The hydrophobic nature of the diterpenoid structure of this compound suggests a tendency to sorb to organic matter in soil and sediment. This process would reduce its concentration in the water column but could lead to its accumulation in solids. The environmental fate of the broader "Resins and Rosins Group" indicates that releases are primarily to surface water. researchgate.net
Further research is needed to quantify the rates and products of these abiotic degradation processes for this compound to build a comprehensive understanding of its environmental behavior.
Future Research Directions and Emerging Paradigms
Exploration of Novel Dihydroabietylamine Derivatives and Analogues
Current State: Research has demonstrated that chemical modifications of the this compound structure can lead to enhanced or novel biological activities. Various derivatives have been synthesized, including heterocyclic compounds (thiophene and pyrazine-based) showing antiproliferative effects, N-acetyl-α-amino acid conjugates investigated for hepatocellular carcinoma treatment, and C-19-arylated derivatives exhibiting promising antibacterial and antifungal properties vulcanchem.com. Furthermore, N-substituted derivatives have shown potent antimalarial activity, and adamantane-bearing ureas, thioureas, amides, and thioamides have been developed as inhibitors of the DNA repair enzyme Tyrosyl-DNA phosphodiesterase 1 (TDP1) nih.govresearchgate.net. These studies highlight the versatility of the this compound core in generating compounds with diverse therapeutic potential.
Future Outlook: Future research should focus on systematic structure-activity relationship (SAR) studies to optimize the efficacy and target specificity of this compound derivatives. This includes designing novel analogues that interact with specific enzymes or cellular pathways implicated in diseases, building upon existing findings of TDP1 inhibition researchgate.net and interactions with bacterial targets like glucosamine-6-phosphate synthase and DNA topoisomerases vulcanchem.com. Investigating the impact of stereochemistry on biological activity and exploring diverse functionalization strategies on the diterpene scaffold could unlock new therapeutic potentials. The development of prodrugs or conjugates designed for targeted delivery or improved pharmacokinetic profiles represents another promising avenue for enhancing therapeutic outcomes.
Synergistic Applications in Multicomponent Chemical Systems
Current State: this compound and its related compounds, such as dehydroabietylamine (B24195) (a major component of Rosin (B192284) Amine D), have found utility in various industrial applications. They serve as additives in electronic solder pastes, detergents, disinfectants, dispersing agents, lubricants, and as intermediates for corrosion inhibitors foreverest.netgoogle.com. Amide-linked rosin acid derivatives are employed in rubber formulations to improve adhesion and reduce cure times google.com. Dehydroabietylamine derivatives have also been developed as chiral NMR solvating agents, demonstrating their utility in enantiomeric excess determinations mdpi.comresearchgate.net.
Future Outlook: Future research can leverage the amphiphilic and chiral nature of this compound in multicomponent systems. This involves investigating its potential as a co-surfactant, emulsifier, or dispersant in complex formulations, potentially enhancing the stability or efficacy of active ingredients in agrochemicals, cosmetics, or pharmaceuticals. Its role as a chiral auxiliary or ligand in catalytic systems, particularly in asymmetric synthesis, warrants further exploration, building on its established use in chiral recognition mdpi.comresearchgate.net. Furthermore, its incorporation into advanced polymer composites or coatings could yield synergistic improvements in material properties, such as enhanced mechanical strength, biodegradability, or antimicrobial surface characteristics.
Integration with Artificial Intelligence and Machine Learning in Chemical Design and Discovery
Current State: Computational methods, particularly molecular docking studies, have been instrumental in elucidating the mechanisms of action for this compound derivatives, identifying potential molecular targets such as β-Tubulin, glucosamine-6-phosphate synthase, and DNA topoisomerases vulcanchem.com. Quantitative Structure-Activity Relationship (QSAR) studies and computational modeling have also been applied to related diterpene derivatives to guide structural optimization researchgate.net.
Development of Advanced In Situ Characterization Methodologies
Current State: The characterization of this compound and its derivatives primarily relies on established spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Thin-Layer Chromatography (TLC), and High-Performance Liquid Chromatography (HPLC) for confirming structures and purity vulcanchem.comnih.govoncotarget.com. Mechanistic studies often employ molecular docking and biochemical assays vulcanchem.com.
Future Outlook: Advanced in situ characterization methodologies are crucial for understanding the dynamic behavior of this compound in complex environments. Techniques like in situ NMR or operando spectroscopy can provide real-time insights into reaction kinetics, conformational changes, or interactions with biological macromolecules and material interfaces. Advanced microscopy, such as cryo-electron microscopy (cryo-EM) or atomic force microscopy (AFM), could visualize the self-assembly processes or interactions at the molecular level. Raman spectroscopy, potentially enhanced by surface plasmon resonance (SERS), offers a pathway for non-destructive, real-time monitoring of this compound in diverse matrices, including biological fluids or material surfaces, thereby facilitating a deeper understanding of its functional mechanisms.
Cross-Disciplinary Research at the Interface of Chemistry, Biology, and Materials Science
Current State: this compound and its related compounds exhibit a broad spectrum of biological activities, including potent antimicrobial, anthelmintic, and anticancer effects, often mediated by interactions with specific cellular targets vulcanchem.comnih.govresearchgate.net. In materials science, derivatives have been explored for applications such as chiral NMR solvating agents and components in industrial formulations like rubber additives and corrosion inhibitors google.comgoogle.commdpi.com.
Future Outlook: Future research should foster deeper interdisciplinary collaborations. In biology, this involves elucidating novel therapeutic targets and pathways influenced by this compound, potentially leading to new drug classes for infectious diseases or cancer. Developing this compound-based drug delivery systems that leverage its amphiphilic properties for targeted release or enhanced cellular uptake is another key area. In materials science, the focus could be on designing advanced functional materials by incorporating the this compound scaffold into polymers, hydrogels, or nanoparticles, aiming for properties like biodegradability, controlled release of active agents, or novel surface functionalities. Exploring its potential in supramolecular chemistry and self-assembly for creating ordered nanostructures also represents a significant frontier.
Data Table 1: Selected Biological Activities of this compound and Derivatives
| Compound Type/Specific Derivative | Target Organism/Cell Line | Activity Type | Metric (Value) | Reference |
| This compound | Staphylococcus aureus | Antibacterial | MIC: 12.5 μg/ml | vulcanchem.com |
| This compound | Pseudomonas aeruginosa | Antibacterial | MIC: 6.25 μg/ml | vulcanchem.com |
| Leelamine derivative 5a | UACC 903 (Melanoma) | Anticancer | IC50: 1.2 μmol/L | oncotarget.com |
| Leelamine derivative 5b | UACC 903 (Melanoma) | Anticancer | IC50: 1.0 μmol/L | oncotarget.com |
| Dehydroabietylamine derivatives | P. falciparum | Antimalarial | IC50: 0.36–2.6 μM | nih.gov |
| Dehydroabietylamine derivatives | TDP1 enzyme | Enzyme Inhibition | IC50: 0.19–2.3 µM | researchgate.net |
Data Table 2: Synthesis and Application Examples of this compound Derivatives
| Derivative Type/Application | Synthesis Method/Details | Key Property/Use | Yield/Metric | Reference |
| (+)-dehydroabietyl-N,N-dimethylmethanamine (5) | Reaction with formaldehyde (B43269) and formic acid | Chiral NMR Solvating Agent | 63.8% | mdpi.com |
| N-trifluoroacetyl derivative | N-acetylation of dehydroabietylamine | Antimalarial Activity | Not specified | nih.gov |
| C-19-arylated derivatives | Palladium-catalyzed C(sp3)–H activation | Antibacterial/Antifungal Activity | Not specified | vulcanchem.com |
| Amide-linked rosin acid derivatives | Reaction of rosin amine with rosin acid | Rubber formulation additive | Not specified | google.com |
| This compound acetate (B1210297) | Reaction with acetic acid | Intermediate for penicillin recovery | ~95% (of theoretical) | google.com |
List of Compounds Mentioned:
this compound
Dehydroabietylamine
Leelamine
(+)-dehydroabietylamine
(+)-dehydroabietyl-N,N-dimethylmethanamine
(+)-dehydroabietyl-N,N-dimethylmethanaminium bis(trifluoromethane-sulfonimide)
Rosin Amine D
Abietic acid
(+)-dehydroabietyl acetate
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing and characterizing Dihydroabietylamine in laboratory settings?
- Methodological Answer : The synthesis of this compound typically involves hydrogenation of abietic acid derivatives under controlled catalytic conditions (e.g., palladium on carbon). Purification via recrystallization or column chromatography is critical to isolate enantiomerically pure forms. Characterization should combine NMR (¹H, ¹³C) for structural confirmation and HPLC for purity assessment. Note that CAS registry discrepancies (e.g., 53466-80-1 vs. 84-69-5) in literature require cross-validation with authoritative databases like PubChem .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound derivatives?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) are essential for confirming molecular formulas and stereochemistry. Infrared (IR) spectroscopy can identify functional groups like amine stretches (~3300 cm⁻¹). For crystalline derivatives, X-ray diffraction provides definitive stereochemical assignments. Researchers should document solvent effects and temperature conditions to ensure reproducibility .
Advanced Research Questions
Q. How can researchers address contradictions in reported CAS registry numbers for this compound acetate across chemical databases?
- Methodological Answer : Systematic literature reviews and cross-referencing primary sources (e.g., original synthesis papers) are necessary to resolve CAS discrepancies. Researchers should also consult regulatory databases (e.g., EPA, ECHA) and employ tools like SciFinder for verification. Contradictions may arise from isomer misclassification or outdated entries, necessitating peer consultation .
Q. What experimental strategies are recommended for investigating the molecular interactions of this compound with biological targets?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. Molecular docking simulations (e.g., AutoDock Vina) can predict interaction sites, validated by mutagenesis studies. For in vitro assays, ensure pH and temperature mimic physiological conditions to avoid artifactual results. Triangulate findings with orthogonal techniques like fluorescence quenching .
Q. How should researchers design studies to evaluate the stereochemical stability of this compound under varying physiological conditions?
- Methodological Answer : Employ chiral HPLC or circular dichroism (CD) to monitor enantiomeric integrity under simulated gastric/intestinal pH. Accelerated stability studies (40°C/75% RH) can predict degradation pathways. Use deuterated solvents in NMR to track proton exchange rates. Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure translational relevance .
Q. What are the best practices for ensuring reproducibility in pharmacological assays involving this compound?
- Methodological Answer : Standardize cell lines (e.g., ATCC-certified), use internal controls (e.g., reference inhibitors), and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Pre-register protocols on platforms like Open Science Framework to mitigate bias. Replicate experiments across independent labs to validate dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
